2-Formyl-5-(2-methylthiophenyl)phenol
Description
2-Formyl-5-(2-methylthiophenyl)phenol is a phenolic derivative featuring a formyl group at position 2 and a 2-methylthiophenyl substituent at position 5 of the benzene ring. The methylthio group (-SMe) and formyl (-CHO) moieties confer distinct electronic and steric properties, making this compound of interest in organic synthesis and materials science.
Properties
IUPAC Name |
2-hydroxy-4-(2-methylsulfanylphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-17-14-5-3-2-4-12(14)10-6-7-11(9-15)13(16)8-10/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVRURNSHMLKNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=C(C=C2)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Formyl-5-(2-methylthiophenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boronic acids or esters as reagents . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
2-Formyl-5-(2-methylthiophenyl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Formyl-5-(2-methylthiophenyl)phenol has several applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it may be used in studies involving enzyme inhibition or as a ligand in binding studies. In medicine, its derivatives could potentially be explored for therapeutic applications, although specific uses in this field are still under investigation. Industrially, it can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Formyl-5-(2-methylthiophenyl)phenol involves its interaction with specific molecular targets. The formyl group and the phenolic hydroxyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-formyl-5-(2-methylthiophenyl)phenol with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.
Substituent Effects on Phenolic Cores
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., -CF₃) lower the pKa of phenolic -OH, enhancing solubility in polar solvents, while electron-donating groups (e.g., -SMe, -OCH₃) stabilize the phenol ring for electrophilic attacks .
Comparison with Thiophene-Based Aldehydes
Key Observations :
- Core Structure Influence: Thiophene-based aldehydes exhibit lower melting points (101–119°C) compared to phenolic analogs, likely due to reduced hydrogen bonding. Thiophene derivatives are prioritized in NLO applications due to extended π-conjugation .
- Thermal Stability : Ethoxy-substituted thiophenes (e.g., 2-formyl-5-(4-ethoxyphenyl)thiophene) demonstrate high thermal stability (>200°C), advantageous for materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
